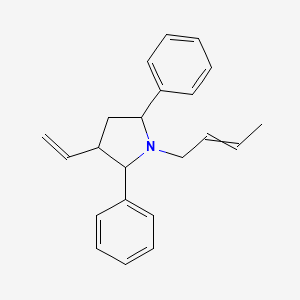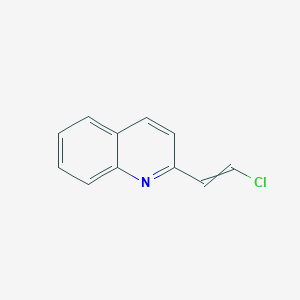
1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that combines a benzodiazepine core with a phenyl group and an ethanone moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the benzodiazepine core. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.
Scientific Research Applications
1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 1-(5-Phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)ethan-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific structural features. The presence of the ethanone group and the phenyl substitution can influence its binding affinity, metabolism, and overall efficacy .
Properties
CAS No. |
62391-26-8 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(5-phenyl-2,3,4,5-tetrahydro-1,4-benzodiazepin-1-yl)ethanone |
InChI |
InChI=1S/C17H18N2O/c1-13(20)19-12-11-18-17(14-7-3-2-4-8-14)15-9-5-6-10-16(15)19/h2-10,17-18H,11-12H2,1H3 |
InChI Key |
HVTHIIVJCVHOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)


![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)




![2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14526319.png)
![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)
![2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14526334.png)

